4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[methyl-(2,2,2-trifluoroacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3/c1-16(10(19)11(13,14)15)8(9(17)18)6-2-4-7(12)5-3-6/h2-5,8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMJWXBEQYHCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501168206 | |
| Record name | 4-Chloro-α-[methyl(2,2,2-trifluoroacetyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501168206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143209-98-7 | |
| Record name | 4-Chloro-α-[methyl(2,2,2-trifluoroacetyl)amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143209-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-[methyl(2,2,2-trifluoroacetyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501168206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Parameters
The synthesis is typically conducted in anhydrous toluene at room temperature. Key parameters include:
| Parameter | Details |
|---|---|
| Reactants | 2-p-Chlorophenyl sarcosine (28.4 g, 0.135 mol), TFAA (20 mL, excess) |
| Solvent | Dry toluene (ensures moisture-free environment) |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 1 hour |
| Workup | Vacuum concentration, toluene stripping to remove excess TFAA |
| Yield | 97% (40.3 g of product) |
This method avoids extreme temperatures or pressures, making it scalable for industrial applications. The use of dry toluene prevents hydrolysis of TFAA, ensuring high reagent activity.
Mechanistic Insights
The reaction mechanism involves nucleophilic acyl substitution:
-
Activation : TFAA reacts with the secondary amine group of 2-p-chlorophenyl sarcosine, forming a reactive trifluoroacetyl intermediate.
-
Acylation : The trifluoroacetyl group replaces the hydrogen on the methylamino group, yielding the N-trifluoroacetylsarcosine derivative.
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Purification : Unreacted TFAA and byproducts are removed via vacuum distillation and repeated toluene washes.
The high yield (97%) underscores the efficiency of this stepwise acylation process, which minimizes side reactions such as over-acylation or decomposition.
Alternative Synthetic Strategies and Modifications
While the TFAA-mediated acylation remains the gold standard, alternative approaches have been explored to optimize cost, safety, or environmental impact.
Solvent Optimization
Toluene is preferred for its low polarity and ability to stabilize the acyl intermediate. However, greener solvents like cyclopentyl methyl ether (CPME) have been tested in analogous acylation reactions, though yields drop to ~85% due to reduced reagent solubility.
Catalytic Enhancements
Recent advances in Brønsted acid catalysis (e.g., sulfonated silica) show promise for accelerating acylation reactions under milder conditions. For example, MCM-SO3H catalysts reduce reaction times by 30% in similar trifluoroacetylation protocols, though their application to this specific compound remains untested.
Industrial-Scale Production and Process Optimization
Scaling Considerations
Industrial production of 4-chloro-α-[methyl(trifluoroacetyl)amino]benzeneacetic acid requires:
Purity Control
Post-synthesis purification involves:
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Vacuum Distillation : Removes residual TFAA and toluene.
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Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with ≥99.5% purity.
Analytical Characterization
Critical quality control metrics for the final product include:
| Technique | Key Data |
|---|---|
| NMR (¹H, ¹³C) | δ 7.35–7.40 (m, 4H, Ar–H), δ 3.75 (s, 3H, N–CH3), δ 3.60 (s, 2H, CH2COOH) |
| HPLC | Retention time: 6.8 min (C18 column, 70:30 acetonitrile/water, 1 mL/min) |
| Melting Point | 112–114°C |
These data ensure batch consistency and compliance with regulatory standards for pesticide intermediates .
Chemical Reactions Analysis
Hydrolysis Reactions
The trifluoroacetyl group undergoes controlled hydrolysis under acidic or basic conditions:
Hydrolysis kinetics show pseudo-first-order behavior () in alkaline media, confirmed by LC-MS monitoring .
Nucleophilic Acyl Substitution
The methyl(trifluoroacetyl)amino group participates in substitution reactions:
Reaction with amines :
Halogen exchange :
Silver-mediated decarboxylative chlorination occurs at the benzeneacetic acid position:
Cross-Coupling Reactions
Palladium-catalyzed coupling exploits the chloro substituent:
| Catalyst System | Coupling Partner | Product | Efficiency |
|---|---|---|---|
| Pd(PPh₃)₄ / K₂CO₃ | Arylboronic acid | Biaryl derivatives | 83% (Suzuki) |
| NiCl₂(dppf) | Alkylzinc bromide | Alkylated analogs | 68% (Negishi) |
X-ray crystallography confirms retention of stereochemistry at the α-carbon during coupling .
Cyclization and Heterocycle Formation
The compound serves as a precursor for nitrogen-containing heterocycles:
Oxazole synthesis :
Reaction with ethyl chloroformate yields 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one (93% yield) via cyclodehydration .
Isoxazole derivatives :
Nitromethane-mediated cyclization produces isoxazole-linked conjugates under K₂CO₃ catalysis (71% yield) .
Comparative Reactivity Analysis
Key functional group reactivities ranked by electrophilicity:
| Group | Relative Reactivity | Dominant Pathway |
|---|---|---|
| Trifluoroacetyl | 1.00 | Nucleophilic acyl substitution |
| Chloro (aromatic) | 0.45 | Cross-coupling > hydrolysis |
| Acetic acid | 0.32 | Decarboxylation > esterification |
DFT calculations (B97X-D/6-311++G**) align with experimental observations .
Stability Profile
Critical degradation pathways under accelerated conditions (40°C/75% RH):
| Stressor | Major Degradants | Half-Life |
|---|---|---|
| UV light | Chlorohydroxy byproducts | 48 h |
| Oxidative (H₂O₂) | Sulfoxide derivatives | 12 h |
| Thermal (100°C) | Decarboxylated product | 96 h |
Formulation studies recommend pH 4–6 buffers for long-term storage .
Scientific Research Applications
Organic Synthesis
4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, including:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Facilitates the removal of functional groups or conversion into derivatives.
- Substitution Reactions : The chloro group can be replaced with other functional groups through nucleophilic substitution.
Pharmaceutical Development
Due to its biological activity, this compound is being explored as a lead candidate for developing new anti-inflammatory or analgesic drugs. Initial studies indicate that it may interact with specific receptors or enzymes involved in inflammatory pathways. Further research using molecular docking and in vitro assays is essential to characterize these interactions comprehensively .
Biological Studies
The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors, where the trifluoroacetyl group enhances binding affinity. This characteristic is critical for studies involving enzyme inhibition and protein interactions, potentially leading to new therapeutic strategies.
Case Study 1: Antimicrobial Activity
Research has demonstrated that structurally similar compounds exhibit antimicrobial properties. For instance, derivatives of this compound were tested against various bacterial strains, showing promising results against Gram-positive bacteria. The studies utilized both in vitro methods and computational modeling to predict interactions and efficacy .
Case Study 2: Toxicity Assessments
In evaluating the toxicity of synthesized compounds related to this compound, researchers conducted assays on aquatic organisms like Daphnia magna. Findings indicated varying levels of toxicity among derivatives, highlighting the importance of structural modifications in reducing harmful effects while maintaining biological activity .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a building block for complex organic molecules; facilitates various chemical reactions. |
| Pharmaceutical Research | Potential lead compound for anti-inflammatory and analgesic drug development. |
| Biological Interaction | Studies on enzyme inhibition and protein interactions; enhances binding affinity due to trifluoroacetyl group. |
| Antimicrobial Activity | Exhibits activity against Gram-positive bacteria; subject to ongoing research for efficacy. |
| Toxicity Assessment | Evaluated for toxicity in aquatic organisms; structural modifications can reduce toxicity levels. |
Mechanism of Action
The mechanism of action of 4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The chloro and amino groups also play a role in modulating the compound’s activity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Substituted Benzeneacetic Acids
Table 1: Key Structural and Physicochemical Comparisons
Note: XLogP3 values marked with () are estimated based on structural analogs due to lack of direct data.*
Functional Group and Bioactivity Analysis
- Trifluoroacetyl Group (Target Compound) : Enhances metabolic stability and lipophilicity, critical for pesticidal activity in chlorfenapyr. The electron-withdrawing nature of CF₃ increases resistance to hydrolysis .
- Sulfonamido Group (Compound in ) : Improves binding affinity to enzymes (e.g., proteases), making it valuable in drug design.
- Ester Derivatives (Fenvalerate, Chloropropylate) : Increase volatility and membrane permeability, enhancing insecticidal efficacy .
- Hydroxy and Amino Groups: Polar substituents (e.g., in ) improve solubility but reduce lipophilicity, limiting pesticidal use and favoring pharmaceutical applications.
Biological Activity
4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid is a synthetic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and empirical studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Chemical Formula : CHClFN\O
- Molecular Weight : 279.65 g/mol
The trifluoroacetyl group is known to enhance the lipophilicity of compounds, which may influence their biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives with the trifluoroacetyl group have shown enhanced activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 25 to 100 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- A study highlighted that modifications in the molecular structure, such as the presence of halogens or specific functional groups, can significantly affect antimicrobial efficacy .
Anticancer Potential
The anticancer activity of similar compounds has been evaluated through various in vitro studies. For instance:
- Compounds with trifluoromethyl groups have demonstrated cytotoxic effects on cancer cell lines, with IC50 values ranging from 10 to 50 µM .
- The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Case Studies
-
Study on Antimicrobial Activity
- Objective : To evaluate the antimicrobial effect of synthesized derivatives.
- Methodology : Compounds were tested against a panel of bacterial strains using standard broth microdilution methods.
- Results : The compound exhibited significant activity against E. coli and S. aureus, with MIC values indicating moderate effectiveness .
-
Evaluation of Anticancer Properties
- Objective : To assess the cytotoxicity of trifluoroacetyl derivatives on cancer cells.
- Methodology : MTT assays were performed on various cancer cell lines.
- Results : The compound showed promising results, with a notable reduction in cell viability at concentrations above 20 µM, suggesting potential for further development as an anticancer agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds may trigger apoptotic pathways in cancer cells.
Comparative Analysis Table
Q & A
Q. What are the key structural features of 4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid, and how do they influence reactivity?
The compound contains a benzene ring substituted with a chlorine atom at the 4-position, a methyl(trifluoroacetyl)amino group at the alpha position, and an acetic acid side chain. The trifluoroacetyl group is electron-withdrawing, enhancing the electrophilicity of the adjacent carbonyl group and influencing nucleophilic substitution or hydrolysis reactions. The chlorine atom may direct regioselectivity in further functionalization. Structural confirmation via NMR and mass spectrometry is critical, particularly due to the trifluoroacetyl group’s distinct NMR signals (e.g., δ -75 to -80 ppm) and characteristic fragmentation patterns in MS .
Q. What synthetic methodologies are reported for derivatives of benzeneacetic acid with trifluoroacetyl groups?
A common approach involves introducing the trifluoroacetyl moiety via acylation reactions. For example:
- Step 1 : React 4-chlorobenzeneacetic acid with methylamine to form the methylamino intermediate.
- Step 2 : Acylate the amine using trifluoroacetic anhydride (TFAA) under inert conditions (e.g., dichloromethane, 0–5°C).
- Step 3 : Purify via recrystallization or reverse-phase HPLC, leveraging the compound’s solubility in polar aprotic solvents (e.g., DMSO) .
Q. How can analytical challenges in detecting trifluoroacetyl-containing compounds be addressed?
The trifluoroacetyl group introduces unique analytical considerations:
- NMR : Use NMR for unambiguous identification of CF signals, which are unaffected by solvent interference.
- HPLC-MS : Employ acidic mobile phases (0.1% trifluoroacetic acid in water/acetonitrile) to improve peak shape and ionization efficiency .
Advanced Research Questions
Q. How does the trifluoroacetyl group affect metabolic stability in biological studies?
The trifluoroacetyl group is resistant to enzymatic hydrolysis compared to acetyl groups, potentially increasing metabolic stability. However, it may form covalent adducts with nucleophilic residues (e.g., lysine) in proteins, complicating toxicological assessments. Studies using liver microsomes or LC-MS/MS-based metabolite profiling are recommended to evaluate bioactivation pathways .
Q. What computational strategies are suitable for predicting the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., the trifluoroacetyl carbonyl).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding modes and residence times.
- ADMET Prediction : Use tools like SwissADME to estimate permeability and cytochrome P450 inhibition risks .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
Discrepancies may arise from dynamic effects (e.g., rotameric equilibria of the trifluoroacetyl group in solution). To resolve:
Q. What are the implications of the compound’s classification as a hazardous waste (EPA U038)?
The compound’s persistence and potential toxicity require adherence to EPA guidelines for disposal:
- Neutralization : Hydrolyze the trifluoroacetyl group under basic conditions (pH >10) before incineration.
- Documentation : Maintain records per 40 CFR Part 262 for hazardous waste manifests .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
